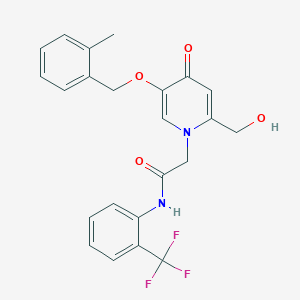

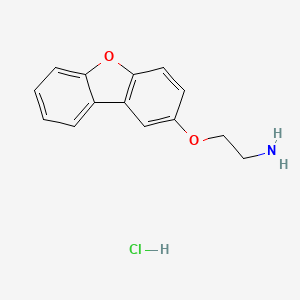

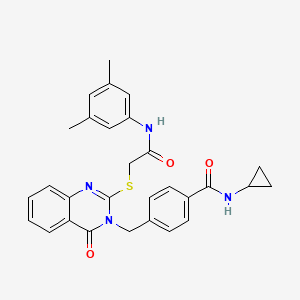

![molecular formula C13H12Cl2N2OS2 B2489554 2,5-二氯-N-(6-甲基-4,5,6,7-四氢苯并[1,3]噻唑-2-基)噻吩-3-羧酰胺 CAS No. 393838-38-5](/img/structure/B2489554.png)

2,5-二氯-N-(6-甲基-4,5,6,7-四氢苯并[1,3]噻唑-2-基)噻吩-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide" falls within the category of thiophene derivatives, which have been studied extensively for their diverse pharmacological activities and unique chemical properties. Thiophene derivatives are synthesized through various methods and possess a broad spectrum of biological and chemical properties, making them a significant focus in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step chemical reactions that include cyclization, nucleophilic substitution, and condensation reactions. For example, the synthesis of substituted thiophene derivatives can start from simple precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which undergo reactions with different reagents to yield novel compounds with potential antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010). The synthesis steps are confirmed using various spectroscopic methods such as IR, 1H NMR, and MS, alongside elemental analysis.

Molecular Structure Analysis

The structural characterization of thiophene derivatives, including X-ray diffraction, provides insights into their molecular conformation, hydrogen bonding, and crystal packing. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide highlights intra and intermolecular hydrogen bonds, helping to understand the compound's molecular geometry and stability (Anonymous, 2004).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cyclization, dehydrogenation, and coupling, which are crucial for synthesizing novel compounds with enhanced biological activities. The dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates to form alkyl 2-aminobenzo[b]thiophene-3-carboxylates is an example of such transformations, showcasing the versatility of thiophene derivatives in chemical synthesis (Adib et al., 2014).

科学研究应用

Heterocyclic Synthesis

2,5-二氯-N-(6-甲基-4,5,6,7-四氢苯并[d]噻唑-2-基)噻吩-3-甲酰胺及相关化合物已广泛用于合成各种杂环化合物。这些包括合成噻吩基肼乙酸酯,这是生产吡唑、异噁唑、嘧啶、三嗪、吡唑吡啶和吡唑嘧啶衍生物的关键中间体(Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004)。

抗菌评价和对接研究

从类似结构衍生的化合物已被研究其抗菌性能和在分子对接研究中的潜在应用。例如,合成和评价3-(5-(2-氧化)-(4-取代苯氧基)-苯并[d][1,3,2]二氧磷-5-基)-1H-四唑-1-基)噻吩-2-甲酰胺显示出显著的抗菌活性和对接研究的见解(Talupur, Satheesh, & Chandrasekhar, 2021)。

晶体结构分析

已分析了相关化合物的晶体结构,如N-对甲苯基-2-乙酰氨基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺,为理解这类化合物内分子构象和相互作用提供了重要数据(Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004)。

生物活性分子的合成

这些化合物也用于合成生物活性分子,如β-内酰胺和噻唑烷基化的四氢苯并噻吩,对细菌和真菌菌株显示出显著的抗菌活性(Babu, Pitchumani, & Ramesh, 2013)。

抗癌剂的开发

对类似结构的研究,如6-(N/Me)-N-(5-R-苄基-1,3-噻唑-2-基)-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺,已表明具有显著的抗肿瘤效果,突显了这些化合物在开发抗癌剂方面的潜力(Ostapiuk, Frolov, & Matiychuk, 2017)。

药理活性

从2-氨基-4,5,6,7-四氢-N-苯基苯并[b]噻吩-3-甲酰胺合成的噻吩衍生物的研究已证明其具有抗心律失常、5-羟色胺拮抗剂和抗焦虑活性的潜力,为药理研究开辟了新的途径(Amr, Sherif, Assy, Al-Omar, & Ragab, 2010)。

未来方向

The development of new thiazole derivatives for medicinal purposes is an active area of research . These compounds have the potential to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

作用机制

The mechanism of action of thiazole derivatives often involves interactions with various biological targets, leading to changes in cellular processes and biochemical pathways . .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for determining a compound’s bioavailability and therapeutic potential. These properties can be influenced by various factors, including the compound’s chemical structure and the physiological characteristics of the individual .

The molecular and cellular effects of a compound’s action can include changes in cell signaling, gene expression, and metabolic processes, among others. These effects are typically the result of the compound’s interaction with its biological targets .

Environmental factors, such as pH, temperature, and the presence of other substances, can influence a compound’s action, efficacy, and stability. These factors can affect the compound’s physical and chemical properties, its interactions with biological targets, and its pharmacokinetics .

属性

IUPAC Name |

2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2OS2/c1-6-2-3-8-9(4-6)19-13(16-8)17-12(18)7-5-10(14)20-11(7)15/h5-6H,2-4H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJVAXUYFFUNOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

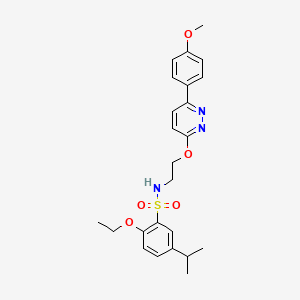

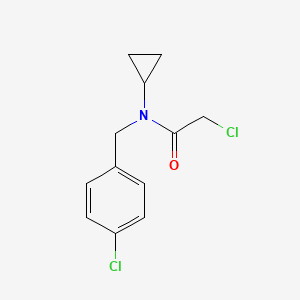

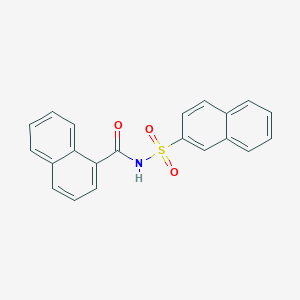

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)

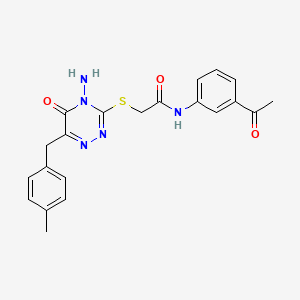

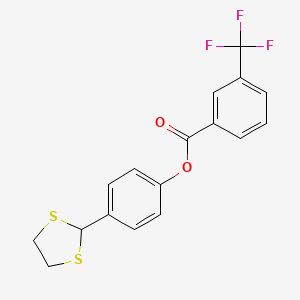

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)

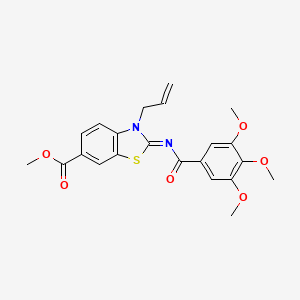

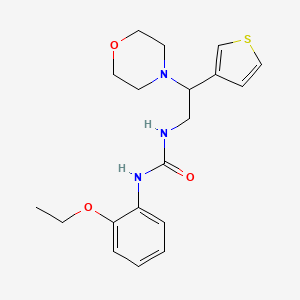

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)

![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)